REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][n:8][c:9]([CH2:15][OH:16])[c:10]2[cH:11][c:12]1[O:13][CH3:14].[Cl:21][CH2:22][Cl:23].[S:17]([Cl:18])([Cl:19])=[O:20]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][n:8][c:9]([CH2:15][Cl:19])[c:10]2[cH:11][c:12]1[O:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2ccnc(CO)c2cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1cc2ccnc(CCl)c2cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |